molecular formula C9H9Cl2N B13610267 3-(3,4-Dichlorophenyl)azetidine

3-(3,4-Dichlorophenyl)azetidine

Cat. No.: B13610267
M. Wt: 202.08 g/mol
InChI Key: FGGBXXRQVQIIEJ-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a 3,4-dichlorophenyl group. Azetidines are four-membered nitrogen-containing heterocycles, which are analogues of cyclobutane. The presence of the 3,4-dichlorophenyl group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction typically proceeds under photochemical conditions, resulting in the formation of the azetidine ring.

Another method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This one-pot reaction is efficient and yields the desired azetidine product.

Industrial Production Methods

Industrial production methods for azetidines often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

    Substitution: The 3,4-dichlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenation or other electrophilic substitution reactions can be carried out using reagents like halogens or halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)azetidine involves its interaction with molecular targets and pathways within biological systems. The ring strain of the azetidine ring makes it reactive, allowing it to participate in various chemical reactions. This reactivity can be harnessed in drug design to target specific enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dichlorophenyl)azetidine is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical properties and potential biological activities. Its reactivity and stability balance make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)azetidine

InChI

InChI=1S/C9H9Cl2N/c10-8-2-1-6(3-9(8)11)7-4-12-5-7/h1-3,7,12H,4-5H2

InChI Key

FGGBXXRQVQIIEJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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